molecular formula C23H20N6O3S B11571724 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B11571724
M. Wt: 460.5 g/mol
InChI Key: HZSLGTNGWIZFJT-UHFFFAOYSA-N
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Description

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel antitubercular agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated as a potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C23H20N6O3S

Molecular Weight

460.5 g/mol

IUPAC Name

4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C23H20N6O3S/c1-15-18-7-3-4-8-19(18)22-26-27-23(29(22)28-15)20-12-17(9-10-21(20)32-2)33(30,31)25-14-16-6-5-11-24-13-16/h3-13,25H,14H2,1-2H3

InChI Key

HZSLGTNGWIZFJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCC4=CN=CC=C4)OC)C5=CC=CC=C15

Origin of Product

United States

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